yuccaol E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

yuccaol E is a natural product found in Yucca schidigera with data available.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Yuccaol E has demonstrated significant anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. Research indicates that compounds from the Yucca genus can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and reduces nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This action is mediated through the inhibition of the NF-κB pathway, which is pivotal in inflammatory responses .

- Case Study : In a study involving macrophage cell lines, this compound significantly reduced levels of interleukin-6 (IL-6) and IL-1β at concentrations as low as 100 μM, showcasing its potential in managing inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential against oxidative stress-related diseases.

- Research Findings : Comparative studies have shown that extracts containing this compound exhibit higher radical scavenging activity than standard antioxidants like butylated hydroxytoluene (BHT). In assays measuring antioxidant capacity, this compound and related compounds effectively inhibited lipid peroxidation .

- Data Table :

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | β-Carotene-Linoleic Acid Assay | High |

| Resveratrol | ABTS Radical Scavenging Assay | Moderate |

| Quercetin | DPPH Assay | Low |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models simulating neurodegenerative diseases.

- Study Overview : In zebrafish models induced with scopolamine to mimic memory deficits, treatment with this compound resulted in improved cognitive function. The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential role in enhancing cholinergic signaling .

- Comparative Analysis :

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

| Galantamine | 18.5 | Acetylcholinesterase |

Agricultural Applications

In agriculture, Yucca extracts are utilized as biopesticides and growth stimulants.

- Benefits : Studies have shown that yucca extracts can enhance plant growth and reduce the incidence of pests and diseases. The saponins present in yucca products act as natural surfactants and can improve nutrient absorption in plants .

- Field Trials : In trials conducted on crops such as tomatoes and peppers, application of yucca extracts resulted in a 20% increase in yield compared to untreated controls. Additionally, these extracts were effective against nematode infestations .

Propriétés

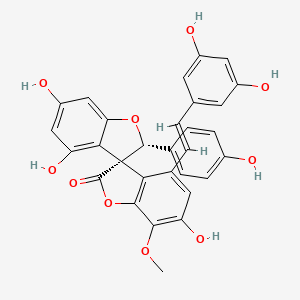

Formule moléculaire |

C30H22O10 |

|---|---|

Poids moléculaire |

542.5 g/mol |

Nom IUPAC |

(2'R,3R)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxyspiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |

InChI |

InChI=1S/C30H22O10/c1-38-26-22(36)10-16(3-2-14-8-18(32)11-19(33)9-14)24-27(26)40-29(37)30(24)25-21(35)12-20(34)13-23(25)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30-/m1/s1 |

Clé InChI |

AXXVTNVJZLPKHY-BGGPHIJQSA-N |

SMILES isomérique |

COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=CC(=CC(=C6)O)O)O |

SMILES canonique |

COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=CC(=CC(=C6)O)O)O |

Synonymes |

yuccaol E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.